molecular formula C24H24N2O4S B5086770 N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide

N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No. B5086770
M. Wt: 436.5 g/mol
InChI Key: NUAYMSGZQVZDCB-UHFFFAOYSA-N
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Description

N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide, also known as ABAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABAM is a sulfonamide-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide is not fully understood. However, it is believed that N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide exerts its effects by binding to specific targets in cells. In cancer cells, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to inhibit the activity of enzymes involved in the cell cycle, leading to cell death. In bacteria, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to disrupt the cell wall, leading to cell death.
Biochemical and Physiological Effects:
N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to have biochemical and physiological effects on various cell types. In cancer cells, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to induce apoptosis and disrupt the cell cycle. In bacteria, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to disrupt the cell wall, leading to cell death. N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has also been found to have anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide is also stable under normal laboratory conditions. However, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the study of N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and developing more effective delivery methods. Another direction is to study its potential as an antibacterial agent. This could involve studying its effects on different types of bacteria and developing more effective delivery methods. Additionally, the potential applications of N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide in materials science and catalysis could be further explored. Overall, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has significant potential for various applications and warrants further investigation.

Synthesis Methods

The synthesis of N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide involves a multi-step process that starts with the reaction of 4-methoxybenzenesulfonyl chloride with aniline to form N-(4-methoxyphenyl)sulfonylaniline. This intermediate is then reacted with benzyl bromide to form N-benzyl-N-(4-methoxyphenyl)sulfonylaniline. The final step involves the reaction of this intermediate with allyl isocyanate to form N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide.

Scientific Research Applications

N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has also been studied for its potential as an antibacterial agent. In materials science, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as a building block for the synthesis of functional materials. In catalysis, N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as a ligand for various metal catalysts.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-3-17-25-24(27)22-11-7-8-12-23(22)26(18-19-9-5-4-6-10-19)31(28,29)21-15-13-20(30-2)14-16-21/h3-16H,1,17-18H2,2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAYMSGZQVZDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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